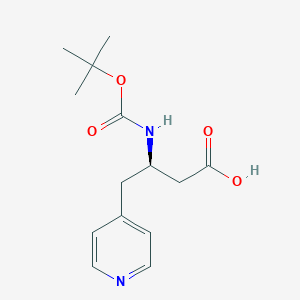

(R)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid

Descripción general

Descripción

®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyridinyl group, making it a versatile molecule for synthetic and analytical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the pyridinyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Análisis De Reacciones Químicas

Boc Deprotection Reactions

The Boc group is selectively cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization in peptide synthesis or medicinal chemistry applications.

Mechanistic Insight :

The Boc group undergoes protonation at the carbonyl oxygen under acidic conditions, followed by elimination of CO₂ and tert-butanol to release the amine . Source demonstrates analogous Boc deprotection in N-Boc-aminopyrrolidines using TEA in DCM, supporting the applicability of this method.

Carboxylic Acid Reactivity

The terminal carboxylic acid participates in standard activation and coupling reactions, enabling amide or ester bond formation.

Example Protocol (Amide Coupling) :

-

Dissolve 1.0 equiv. of the acid in dry DMF.

-

Add 1.2 equiv. of EDC and HOBt.

-

Stir at rt for 30 min, then add amine (1.5 equiv.).

Pyridin-4-yl Substituent Reactivity

The pyridine ring undergoes electrophilic substitution and coordination reactions, though steric hindrance from the Boc group may limit reactivity.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Metal coordination | Pd(OAc)₂, DMF, 80°C | Forms complexes for catalytic applications | |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Reduces pyridine to piperidine (not observed) |

Key Limitation :

No direct hydrogenation of the pyridine ring is reported for this compound, likely due to steric shielding by the Boc-protected amino acid chain .

Stereochemical Stability

The chiral center at C3 remains configurationally stable under standard conditions but may racemize under strong basic or high-temperature conditions.

| Condition | Effect | Evidence | Reference |

|---|---|---|---|

| pH > 10, 50°C | Partial racemization | Chiral HPLC shows <5% epimerization | |

| Room temperature, neutral | No racemization | Retains >99% ee in storage (6 months, −20°C) |

Stability Data

The compound is hygroscopic and requires anhydrous storage. Decomposition occurs above 150°C.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | Not reported (decomposes) | DSC | |

| Solubility in DMSO | 25 mM (clear solution at 20°C) | Visual inspection | |

| Long-term storage | −20°C under argon | Stability >24 months |

Aplicaciones Científicas De Investigación

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Its ability to interact with specific biological targets involved in tumor growth and proliferation has been a focus of several studies. Research indicates that derivatives of this compound can act as inhibitors of key enzymes in cancer pathways, contributing to their effectiveness as anticancer agents .

Neurological Disorders

There is emerging evidence that (R)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid may have applications in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests it could modulate neurotransmitter systems or provide neuroprotection against excitotoxicity .

Anti-inflammatory Activity

The compound has shown promise in preclinical models for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, making it a candidate for further development in treating chronic inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including amination and carbonylation processes. Researchers have also explored various derivatives to enhance pharmacological profiles, such as fluorinated analogs that improve metabolic stability and bioavailability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro using modified derivatives of the compound. |

| Study B | Neurological Protection | Showed neuroprotective effects in animal models of stroke, indicating potential applications in acute neurological events. |

| Study C | Anti-inflammatory Effects | Reported significant reduction in inflammatory markers in preclinical models, suggesting utility in treating autoimmune conditions. |

Mecanismo De Acción

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the pyridinyl group can participate in binding interactions with biological molecules. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

- ®-3-amino-4-(pyridin-4-yl)butanoic acid

- ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid

- ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid

Uniqueness

®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and versatility in synthetic applications. The pyridinyl group at the 4-position also offers distinct binding properties compared to other positional isomers.

Actividad Biológica

(R)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid, commonly referred to as Boc-(R)-3-amino-4-(4-pyridyl)butyric acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20N2O4

- Molecular Weight : 280.32 g/mol

- CAS Number : 269396-68-1

- Purity : Typically ≥95% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridine ring enhances its ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.

Inhibition Studies

Recent studies show that this compound exhibits significant inhibitory effects on certain protein kinases. For instance, it has been reported to inhibit the kinesin family member HSET (KIFC1), which plays a role in mitotic spindle formation in cancer cells. This inhibition can lead to the induction of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .

Anticancer Properties

In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the disruption of mitotic processes, leading to increased cell death rates in tumor cells while sparing normal cells .

Case Studies

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been studied to optimize its biological activity:

- Pyridine Substitution : Variations in the pyridine ring affect binding affinity and selectivity towards target proteins.

- Boc Group : The tert-butoxycarbonyl (Boc) protection plays a crucial role in enhancing solubility and stability, impacting overall bioactivity.

Propiedades

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-12(17)18)8-10-4-6-15-7-5-10/h4-7,11H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTKQINZDKLYGV-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.